Carbamic acid, dipropyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropylcarbamic acid ethyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group, where the nitrogen atom is substituted with two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dipropylcarbamic acid ethyl ester can be synthesized through the esterification of N,N-dipropylcarbamic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of N,N-Dipropylcarbamic acid ethyl ester may involve the use of more efficient and scalable methods. One such method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method allows for the formation of esters under mild conditions and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropylcarbamic acid ethyl ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield N,N-dipropylcarbamic acid and ethanol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: N,N-dipropylcarbamic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Amides, ethers, or thioesters, depending on the nucleophile used.
Scientific Research Applications
N,N-Dipropylcarbamic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dipropylcarbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with the target molecules. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
N,N-Dipropylcarbamic acid ethyl ester can be compared with other carbamate esters, such as N,N-dimethylcarbamic acid ethyl ester and N,N-diethylcarbamic acid ethyl ester.
N,N-Dimethylcarbamic acid ethyl ester: This compound has two methyl groups attached to the nitrogen atom, making it less bulky compared to N,N-Dipropylcarbamic acid ethyl ester.
N,N-Diethylcarbamic acid ethyl ester: This compound has two ethyl groups attached to the nitrogen atom, which are slightly larger than methyl groups but smaller than propyl groups.
The uniqueness of N,N-Dipropylcarbamic acid ethyl ester lies in the presence of the propyl groups, which can influence its steric and electronic properties, thereby affecting its reactivity and interactions with molecular targets .
Properties
CAS No. |
6976-50-7 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl N,N-dipropylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3 |
InChI Key |
BPTCHOSQAFYVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.